molecular formula C10H5ClF3NO3S B8353976 (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate

(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate

Cat. No.: B8353976
M. Wt: 311.67 g/mol
InChI Key: OJRLBAIXHAMIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a 6-chloroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate typically involves the reaction of 6-chloroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reactions involving this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Scientific Research Applications

(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate involves its reactivity with various molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to interact with nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-3-yl trifluoromethanesulfonate: Similar in structure but without the chlorine atom at the 6-position.

    3-aminoisoquinolines: Compounds with an amino group instead of the trifluoromethanesulfonate group.

    1-chloroisoquinolines: Compounds with a chlorine atom at the 1-position instead of the 6-position.

Uniqueness

(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate is unique due to the presence of both the chlorine atom and the trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research .

Properties

Molecular Formula

C10H5ClF3NO3S

Molecular Weight

311.67 g/mol

IUPAC Name

(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H5ClF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H

InChI Key

OJRLBAIXHAMIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared using methods analogous to those described in Synthesis 5-1 using 2-amino-5-cyanopyrazine in place of (R)-5-amino-3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile and 6-chloroisoquinolin-3-yl trifluoromethanesulfonate in place of 3,8-dichloroisoquinoline. 6-Chloroisoquinolin-3-yl trifluoromethanesulfonate was prepared using methods analogous to those described in Synthesis 11-1 for 8-bromoisoquinolin-3-yl trifluoromethanesulfonate. 1H NMR (DMSO, 400 MHz) δ 11.11 (s, 1H), 9.24 (s, 1H), 8.82 (d, 1H, J=1.3 Hz), 8.74 (d, 1H, J=1.3 Hz), 8.47 (s, 1H), 8.13 (d, 1H, J=8.6 Hz), 8.09 (d, 1H, J=1.8 Hz), 7.55 (dd, 1H, J=8.8, 2.0 Hz). LCMS (2) Rt=3.04 min, m/z (ESI+) 282 & 284 (MH+).
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Synthesis routes and methods II

Procedure details

Following the procedure for trifluoromethanesulfonic acid 6-fluoroisoquinolin-3-yl ester, using 6-chloroisoquinolin-3-ol in place of 6-fluoroisoquinolin-3-ol, the title compound was obtained as a yellow solid. MS (ES+): m/z=311.69/313.63 [MH+]. HPLC: tR=3.88 min (ZQ2, polar—5 min).
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